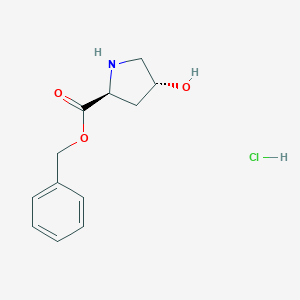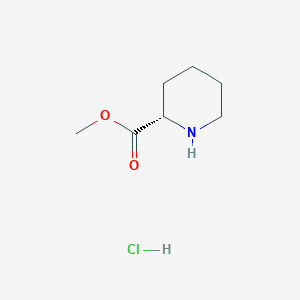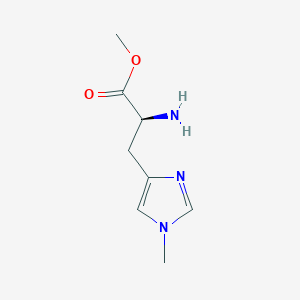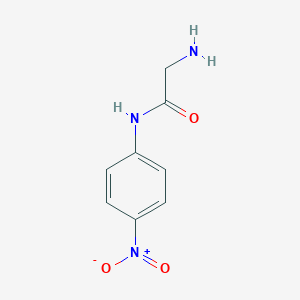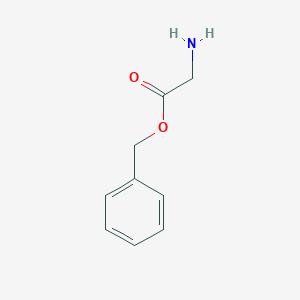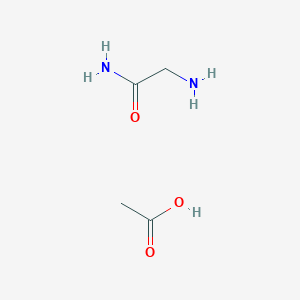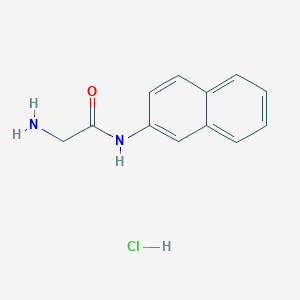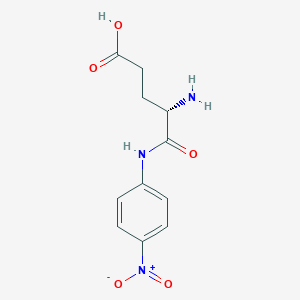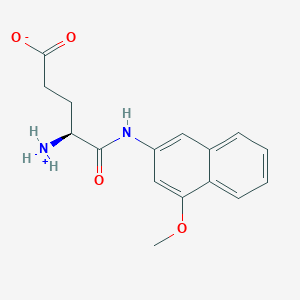
o-Tert-butil-d-serina
Descripción general
Descripción
“o-Tert-butyl-d-serine” is a compound with the molecular formula C7H15NO3 . It is also known by other synonyms such as “2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid” and "Alanine, 3-tert-butoxy-, DL-" . It is used in peptide synthesis .
Synthesis Analysis
The synthesis of “o-Tert-butyl-d-serine” involves the protection process of the tert-butyl group as a non-polar moiety of D-serine . This process has been described as a practical large-scale synthesis, making it a building block of zoladex, a peptide drug . The N-benzyloxycarbonyl-(L or DL)-serine benzyl ester is used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(L or DL)-serine benzyl ester .Molecular Structure Analysis
The molecular weight of “o-Tert-butyl-d-serine” is 161.20 g/mol . The IUPAC name is “2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid” and the InChI is "InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)" .Chemical Reactions Analysis
The reaction of “o-Tert-butyl-d-serine” with phosgene produces the corresponding N-carboxyanhydrides . The kinetics of polymerization of N-carboxyanhydrides were investigated to facilitate the preparation of block copolymers .Physical And Chemical Properties Analysis
“o-Tert-butyl-d-serine” is a white powder . It has a topological polar surface area of 72.6 Ų and a complexity of 139 . The exact mass and monoisotopic mass are 161.10519334 g/mol .Aplicaciones Científicas De Investigación
Síntesis de péptidos
La o-Tert-butil-d-serina se utiliza comúnmente en la síntesis de péptidos, particularmente en la síntesis de péptidos en fase sólida (SPPS). Sirve como un aminoácido protegido por hidroxilo de serina, que es crucial para prevenir reacciones secundarias durante el proceso de síntesis, como la formación de glutarimida .
Síntesis de glicopéptidos
Este compuesto se utiliza en la síntesis de glicopéptidos. Los glicopéptidos son importantes en varios procesos biológicos y tienen aplicaciones terapéuticas, incluidas las antibióticas .
Síntesis de lipopeptidos
La this compound también participa en la síntesis de lipopeptidos. Los lipopeptidos tienen roles importantes en el desarrollo de fármacos debido a su capacidad para interactuar con las membranas celulares y servir como posibles agentes antimicrobianos .
Preparación de amino-fosfolípidos
La preparación de amino-fosfolípidos, que son componentes esenciales de las membranas celulares y los liposomas utilizados en los sistemas de administración de fármacos, también emplea this compound .
5. Síntesis de péptidos cíclicos RGD con cola En el campo de la química medicinal, la this compound se utiliza para la síntesis de péptidos cíclicos RGD con cola. Estos péptidos tienen aplicaciones en la terapia del cáncer, ya que pueden inhibir la angiogénesis tumoral al dirigirse a las integrinas .
Protección de grupos hidroxilo
El grupo tert-butilo en la this compound actúa como un grupo protector para las funcionalidades hidroxilo durante las reacciones químicas, previniendo reacciones secundarias no deseadas y facilitando la producción de moléculas más complejas .
Investigación y desarrollo
Este compuesto también se utiliza ampliamente en investigación y desarrollo dentro de los laboratorios químicos para explorar nuevas vías sintéticas y desarrollar compuestos novedosos con posibles aplicaciones en varios campos .
Servicios de síntesis personalizados
Por último, la this compound encuentra aplicación en los servicios de síntesis personalizados proporcionados por los fabricantes de productos químicos para necesidades de investigación especializadas, lo que demuestra su versatilidad e importancia en la investigación científica .
Mecanismo De Acción
Target of Action
o-Tert-butyl-d-serine is a derivative of the amino acid serine . It is primarily used in the synthesis of peptides , including glycopeptides and lipopeptides . Therefore, its primary targets are the peptide chains that it helps to form.
Mode of Action
The compound acts as a protecting group for the hydroxyl group of serine during peptide synthesis . It prevents unwanted reactions from occurring at the hydroxyl site, allowing for the precise formation of peptide bonds . Once the peptide synthesis is complete, the protecting group can be removed .
Biochemical Pathways
o-Tert-butyl-d-serine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The compound’s presence ensures that these bonds form correctly, leading to the creation of the desired peptide sequence .
Pharmacokinetics
It is known that the compound is used in the laboratory setting for peptide synthesis . As such, its absorption, distribution, metabolism, and excretion (ADME) would largely depend on the specific conditions of the synthesis process .
Result of Action
The primary result of o-Tert-butyl-d-serine’s action is the successful synthesis of peptides . By acting as a protecting group, it allows for the precise formation of peptide bonds, leading to the creation of peptides with the desired sequence . This is crucial in many areas of research and medicine, as peptides can serve a variety of functions, from acting as hormones to serving as potential therapeutic agents .
Action Environment
The action of o-Tert-butyl-d-serine is highly dependent on the environment in which it is used . In the laboratory setting, factors such as temperature, pH, and the presence of other chemicals can all influence the compound’s efficacy and stability . Proper storage and handling are necessary to maintain the compound’s effectiveness .
Safety and Hazards
“o-Tert-butyl-d-serine” may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if swallowed or if absorbed through the skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
“o-Tert-butyl-d-serine” is used in peptide synthesis and is a building block of zoladex, a peptide drug . It is also used in the synthesis of polymers containing O-tert-butyl-L-serine . The future directions of “o-Tert-butyl-d-serine” could involve further exploration of its applications in drug design and medicinal chemistry .
Propiedades
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPKNYKNWXULB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18783-53-4 | |
| Record name | O-(1,1-Dimethylethyl)-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18783-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018783534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Serine, O-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TERT-BUTYL-D-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3FIF7B2B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



